

Investigating the Therapeutic Potential of AZD6370: A Technical Guide

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Compound of Interest

Compound Name:	AZD6370
Cat. No.:	B1666226

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Introduction

AZD6370 is a potent and selective small molecule activator of the enzyme glucokinase (GK). Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β -cells and hepatocytes. In pancreatic β -cells, glucokinase activation is the rate-limiting step for glucose-stimulated insulin secretion. In the liver, it facilitates the uptake and conversion of glucose into glucose-6-phosphate, the first step in both glycogen synthesis and glycolysis. By activating glucokinase, **AZD6370** enhances glucose-dependent insulin secretion and increases hepatic glucose uptake, thereby offering a dual mechanism of action for the potential treatment of type 2 diabetes mellitus (T2DM). This document provides an in-depth technical overview of **AZD6370**, summarizing key preclinical and clinical data, outlining relevant experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Preclinical and Clinical Data

The therapeutic potential of **AZD6370** has been evaluated in a series of preclinical and clinical studies. The data from these investigations are summarized below.

Preclinical Data

Parameter	Value/Result	Species/System	Reference
EC50 (Human Recombinant GK)	45 nM	In vitro	[1]
In Vivo Efficacy	A significant reduction in fasting blood glucose (from 12.5 ± 0.4 mM to 9.1 ± 1.0 mM) and a sustained lowering of the free-feeding blood glucose profile was observed.	Male gkwt/del mice	[1]
Dosing Regimen (In Vivo)	400 mg/kg/day, p.o. for 7 days	Male gkwt/del mice	[1]

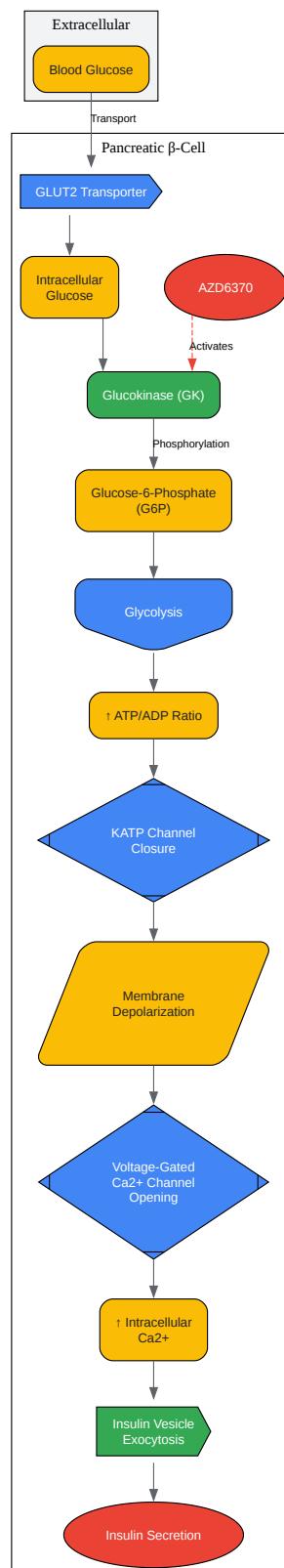
Clinical Data

Study Population	Dosing Regimen	Key Findings	Reference
Healthy Volunteers	Single oral ascending doses of 10-650 mg	AZD6370 was well tolerated and demonstrated a dose-concentration-dependent increase in serum insulin and glucose infusion rate during euglycemic clamp. [2]	[2]
Patients with T2DM (Fasted/Fed)	Single oral doses of 20, 60, or 180 mg	AZD6370 produced dose-dependent reductions in plasma glucose of up to 30% versus placebo. Increased glucose-stimulated insulin secretion was also observed. [3][4]	[3][4]
Patients with T2DM	Total daily dose of 180 mg (administered as single, twice, or four times daily)	Divided dosing regimens resulted in a smoother 24-hour glucose profile compared to a single dose. [3][4]	[3][4]
Healthy Male Volunteers (Hypoglycemic Clamp)	Single oral dose of 300 mg	The central nervous system-mediated counterregulatory response to hypoglycemia was preserved. The glucagon response was attenuated, likely due to a local pancreatic effect. [5][6]	[5][6]

Signaling Pathways and Mechanism of Action

AZD6370 exerts its therapeutic effect by activating glucokinase in key metabolic tissues. The signaling pathways involved are depicted below.

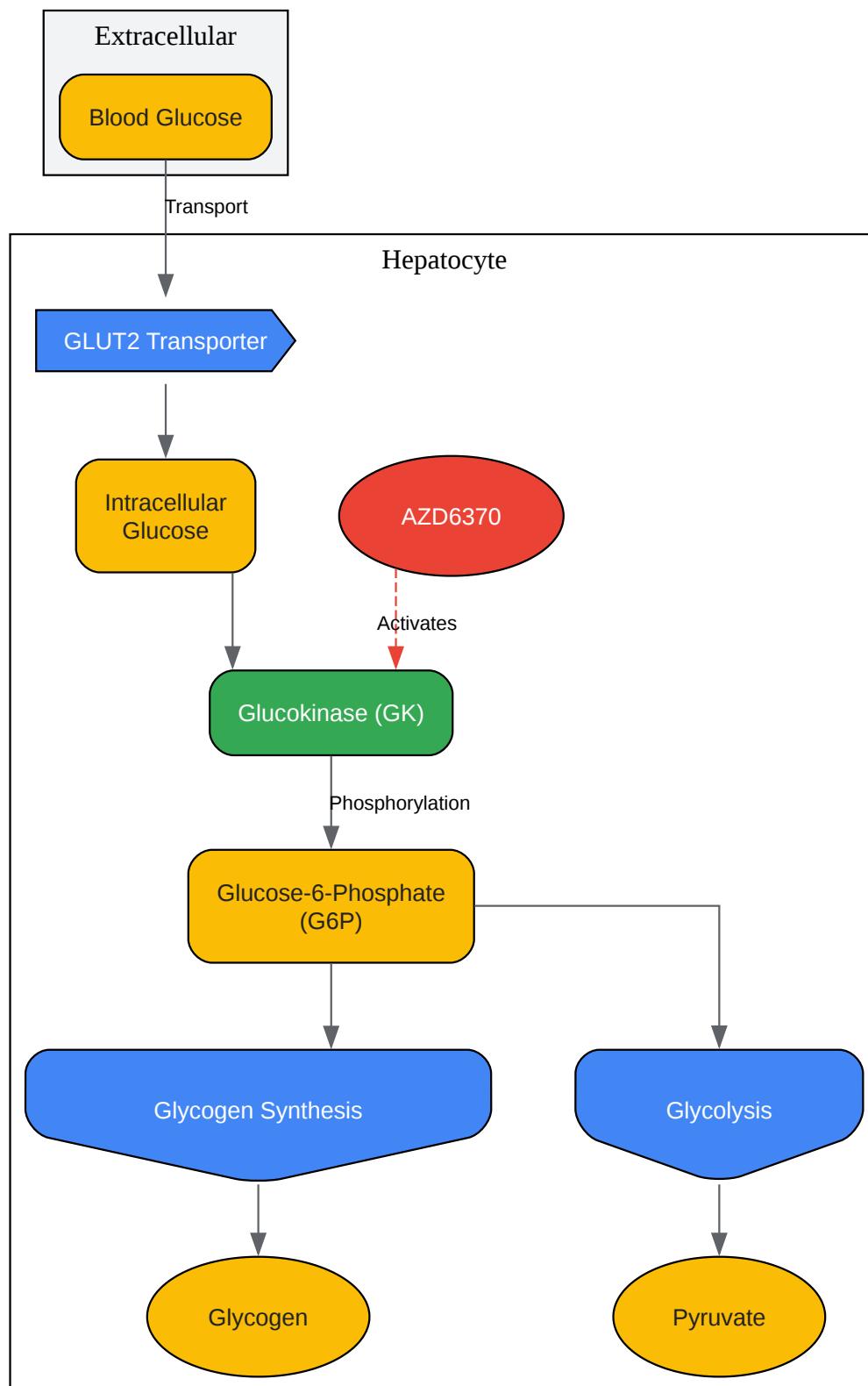
Glucokinase Signaling in Pancreatic β -Cells



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Caption: **AZD6370** enhances glucose-stimulated insulin secretion in pancreatic β-cells.

Glucokinase Signaling in Hepatocytes



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Caption: **AZD6370** promotes hepatic glucose uptake and metabolism.

Experimental Protocols

Detailed experimental protocols for the specific studies involving **AZD6370** are proprietary. However, this section provides representative methodologies for the key experiments cited, based on standard practices in the field.

Glucokinase Activation Assay (In Vitro)

This protocol describes a typical enzymatic assay to determine the half-maximal effective concentration (EC50) of a glucokinase activator.

Principle: The activity of glucokinase is coupled to the glucose-6-phosphate dehydrogenase (G6PDH) reaction. The production of NADPH is measured spectrophotometrically at 340 nm.

Materials:

- Recombinant human glucokinase
- Tris-HCl buffer (pH 7.4)
- ATP
- Glucose
- MgCl₂
- NADP⁺
- Glucose-6-phosphate dehydrogenase (G6PDH)
- **AZD6370** (or other test compound) dissolved in DMSO
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a reaction mixture containing Tris-HCl buffer, ATP, glucose, MgCl₂, NADP⁺, and G6PDH.
- Add varying concentrations of **AZD6370** (e.g., in a serial dilution) to the wells of the microplate. Include control wells with DMSO only.
- Initiate the reaction by adding recombinant human glucokinase to each well.
- Immediately place the microplate in a reader and measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).
- Calculate the initial reaction velocity (rate of NADPH production) for each concentration of **AZD6370**.
- Plot the reaction velocity against the logarithm of the **AZD6370** concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Euglycemic Clamp (In Vivo, Human)

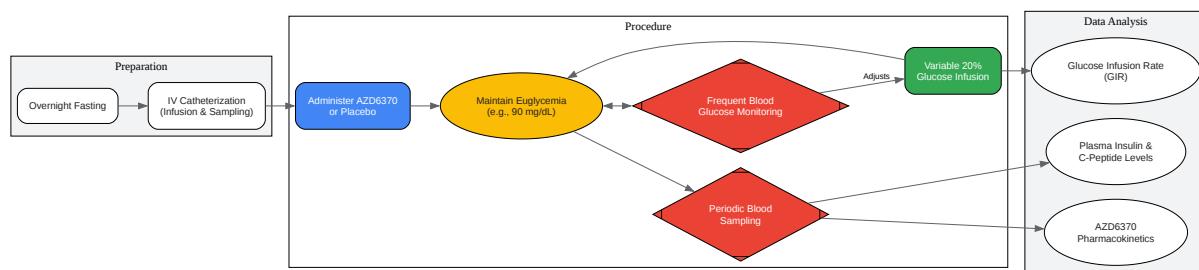
This protocol outlines the euglycemic clamp technique used to assess the effect of **AZD6370** on insulin secretion and glucose utilization.[\[2\]](#)

Objective: To measure whole-body glucose disposal and insulin secretion at a constant, normal blood glucose level.

Procedure:

- Subjects are fasted overnight.
- Two intravenous catheters are inserted, one for infusion and one for blood sampling.
- A single oral dose of **AZD6370** or placebo is administered.
- Blood glucose is clamped at a euglycemic level (e.g., 90 mg/dL) for a specified period (e.g., 2-4 hours).
- Blood glucose is monitored frequently (e.g., every 5 minutes).

- A variable infusion of 20% glucose is adjusted to maintain the target blood glucose level. The glucose infusion rate (GIR) is a measure of whole-body glucose disposal.
- Blood samples are collected at regular intervals to measure plasma concentrations of insulin, C-peptide, and **AZD6370**.



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Caption: Workflow for a euglycemic clamp study.

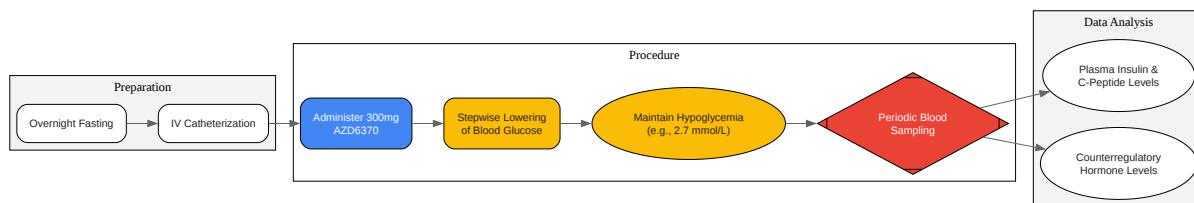
Hypoglycemic Clamp (In Vivo, Human)

This protocol describes the hypoglycemic clamp technique used to evaluate the counterregulatory hormone response to **AZD6370**-induced hypoglycemia.[5][6]

Objective: To assess the hormonal response to a controlled, lowered blood glucose level.

Procedure:

- Subjects are fasted overnight.
- Two intravenous catheters are inserted.
- A single oral dose of 300 mg **AZD6370** is administered.
- Plasma glucose is lowered in a stepwise manner to a hypoglycemic target (e.g., 2.7 mmol/L or ~49 mg/dL).
- The hypoglycemic state is maintained for a defined period (e.g., 30 minutes).
- A variable glucose infusion is used to maintain the target hypoglycemic level.
- Blood samples are collected at baseline and throughout the clamp period to measure plasma levels of counterregulatory hormones (epinephrine, norepinephrine, growth hormone, cortisol, and glucagon), as well as insulin and C-peptide.



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